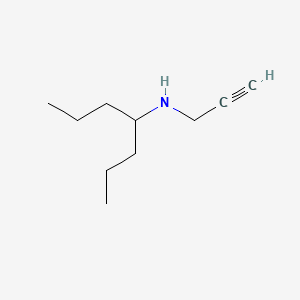

N-(4-Heptyl)propargylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylheptan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNFUUOQTXMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651436 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-70-9 | |

| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activity Mechanisms of N 4 Heptyl Propargylamine and Analogs

Enzymatic Inhibition Mechanisms

The pharmacological profile of N-(4-Heptyl)propargylamine and its related aliphatic analogs is primarily characterized by their interaction with key enzymes involved in neurotransmitter metabolism. These interactions are central to their therapeutic potential in neurodegenerative disorders.

Propargylamine (B41283) derivatives are a well-established class of mechanism-based inhibitors of monoamine oxidase (MAO), an enzyme crucial for the oxidative deamination of monoamine neurotransmitters. doi.orgmdpi.com The inhibition of MAO leads to increased levels of neurotransmitters like dopamine, which is a key strategy in the management of Parkinson's disease. chemrxiv.org The propargylamine structure is a critical pharmacophore for this inhibitory activity. oaepublish.com

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. doi.org Generally, aliphatic propargylamines, the class to which this compound belongs, demonstrate high selectivity for the MAO-B isoform over the MAO-A isoform. nih.gov For instance, studies on N-(2-heptyl)-N-methylpropargylamine, a close structural analog, confirm its selective inhibition of MAO-B both in laboratory tests (in vitro) and in living organisms (in vivo). nih.gov

Structural modifications can influence this selectivity. Research on a quaternary ammonium (B1175870) salt of N-(2-heptyl)-N-methylpropargylamine showed that while its potency against MAO-B was significantly lowered, this change did not lead to a corresponding increase in its ability to inhibit MAO-A. doi.org This finding underscores the intrinsic selectivity of the aliphatic propargylamine scaffold for MAO-B.

This compound and its analogs are recognized as potent, selective, and irreversible inhibitors of MAO-B. nih.govnih.gov The lead compound from this aliphatic series, (R)-N-(2-heptyl)methyl-propargylamine (R-2HMP), has been identified as a particularly potent MAO-B inhibitor. google.com The potency of these inhibitors is related to the length of their aliphatic carbon chain. nih.gov For example, N-methyl-N-(2-hexyl)propargylamine and N-methyl-N-(2-pentyl)propargylamine are approximately five times more potent than the well-known MAO-B inhibitor l-deprenyl (selegiline) in inhibiting mouse brain MAO-B activity. nih.gov This high degree of selective inhibition of MAO-B is a desirable characteristic, as it avoids the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors. core.ac.uk

| Compound | Target Enzyme | Inhibitory Potency / Activity | Selectivity |

| N-methyl-N-(2-hexyl)propargylamine | MAO-B | ~5-fold more potent than l-deprenyl. nih.gov | Selective for MAO-B. nih.gov |

| N-methyl-N-(2-pentyl)propargylamine | MAO-B | ~5-fold more potent than l-deprenyl. nih.gov | Selective for MAO-B. nih.gov |

| (R)-N-(2-heptyl)methyl-propargylamine | MAO-B | Potent inhibitor. google.com | Selective for MAO-B. google.com |

The inhibition of MAO by propargylamines is a form of mechanism-based inactivation, also known as "suicide inhibition". doi.orgmdpi.com This process is irreversible because the inhibitor forms a stable, covalent bond with the enzyme. mdpi.com The generally accepted mechanism involves the MAO enzyme itself catalyzing the oxidation of the propargylamine inhibitor. mdpi.com This initial step generates a highly reactive intermediate species. mdpi.com Subsequently, this reactive intermediate forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, specifically at the N(5) position of the isoalloxazine ring, which is essential for the enzyme's catalytic activity. doi.orgmdpi.comfrontiersin.org This covalent modification permanently deactivates the enzyme, preventing it from metabolizing its natural substrates. mdpi.comfrontiersin.org

Acetylcholinesterase (AChE) is another critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. opcw.org Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. heraldopenaccess.us

Based on available research, the this compound scaffold itself is not primarily associated with AChE inhibition. The propargylamine moiety is a pharmacophore for MAO inhibition. oaepublish.com However, in the pursuit of multi-target drugs for complex neurodegenerative diseases like Alzheimer's, researchers have designed hybrid molecules that combine the propargylamine moiety of an MAO inhibitor with a carbamate (B1207046) moiety, which is a known pharmacophore for AChE inhibition. google.comresearchgate.net Compounds such as (N-propargyl-(3R)aminoindan-5yl)-ethyl methyl carbamate (TV3326) were specifically synthesized to possess dual inhibitory activity against both MAO and AChE. google.com This indicates that AChE inhibition is not an intrinsic property of simple aliphatic propargylamines but rather a feature that can be engineered into more complex molecules.

Monoamine Oxidase (MAO) Inhibition

Neuroprotective Mechanisms

Beyond enzymatic inhibition, propargylamines, including aliphatic derivatives like this compound, exhibit significant neuroprotective properties. google.comcore.ac.uk These effects are often attributed to the propargylamine structure itself and can be independent of MAO inhibition. google.comcore.ac.ukstanford.edu

Studies on analogs such as (R)-N-(2-heptyl)methyl-propargylamine (R-2HMP) and rasagiline (B1678815) have demonstrated potent anti-apoptotic (cell death-preventing) effects. google.comniph.go.jp The neuroprotective mechanism is linked to the preservation of mitochondrial integrity, a key factor in cell survival. niph.go.jpnih.gov Propargylamines have been shown to prevent the decline in the mitochondrial membrane potential, which is an early step in the apoptotic cascade. google.comniph.go.jp

Anti-apoptotic Pathways and Cellular Rescue

Propargylamines, as a class of compounds, are recognized for their potent anti-apoptotic capabilities, which are crucial for neuronal rescue. neurology.org This activity is largely attributed to the propargylamine moiety itself, independent of other pharmacological activities such as monoamine oxidase (MAO) inhibition. google.com The anti-apoptotic functions are mediated through several key mechanisms that preserve cellular integrity in the face of apoptotic stimuli.

Stabilization of Mitochondrial Membrane Potential

A critical step in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The collapse of this potential is a point of no return, initiating a cascade of events leading to cell death. researchgate.net Aliphatic propargylamines, such as (R)-N-(2-heptyl)-N-methylpropargylamine (R-2HMP), a close analog of this compound, have been shown to prevent the loss of ΔΨm induced by neurotoxins. dntb.gov.uaresearchgate.net

Research indicates that the propargylamine structure is essential for stabilizing the mitochondrial membrane. researchgate.net By preventing the decline in ΔΨm, these compounds inhibit the mitochondrial permeability transition (PT) pore from opening, a crucial event that would otherwise lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. google.comdntb.gov.uaresearchgate.net This stabilization is a foundational aspect of their cellular rescue activity. Studies using various propargylamine derivatives have consistently demonstrated their ability to maintain mitochondrial integrity under conditions of cellular stress. neurology.orgresearchgate.net

| Compound/Analog | Model System | Key Finding | Reference |

|---|---|---|---|

| Aliphatic Propargylamines (e.g., R-2HMP) | Neurotoxin-induced apoptosis models | Prevents the collapse of mitochondrial membrane potential (ΔΨm). | dntb.gov.uaresearchgate.net |

| Propargylamine Moiety | General cellular stress models | Essential for the stabilization of the mitochondrial outer membrane. | researchgate.netresearchgate.net |

| (-)-Deprenyl | Trophic withdrawal in PC12 cells | Reduces the proportion of mitochondria with decreased ΔΨm. | neurology.org |

Regulation of Apoptotic Cascades (e.g., Caspase 3)

Downstream of mitochondrial dysfunction is the activation of a family of cysteine proteases known as caspases, which execute the apoptotic program. Caspase-3 is a major effector caspase, responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. clinicsinoncology.comresearchgate.net

Propargylamine derivatives have been demonstrated to suppress the activation of caspase-3. google.com For instance, propargylamine at concentrations from 0.1 to 10 microM dose-dependently decreased the cleavage of caspase-3 in human SH-SY5Y neuroblastoma cells undergoing apoptosis due to serum deprivation. nih.gov This inhibition of caspase-3 activation is a direct consequence of stabilizing the mitochondrial membrane and preventing the release of cytochrome c, which is necessary for the formation of the apoptosome and subsequent caspase-9 and caspase-3 activation. researchgate.net By intervening in this cascade, compounds like this compound effectively halt the progression of cell death.

| Compound/Analog | Cell Line | Inducer of Apoptosis | Effect on Caspase-3 | Reference |

|---|---|---|---|---|

| Propargylamine | SH-SY5Y | Long-term serum deprivation | Dose-dependently decreased cleavage of caspase-3. | nih.gov |

| Rasagiline (related propargylamine) | Post-MPTP-lesioned mice | MPTP neurotoxin | Attenuated alterations in caspase-3 activation. | core.ac.uk |

| Propargylamine Derivatives | General apoptosis models | Various insults | Prevent activation of caspase-3. | google.com |

Induction of Anti-apoptotic Protein Expression (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with members that either promote (e.g., Bax, Bad) or inhibit (e.g., Bcl-2, Bcl-xL) cell death. niph.go.jp The ratio of anti-apoptotic to pro-apoptotic Bcl-2 proteins is a key determinant of a cell's susceptibility to apoptosis. A major mechanism of action for propargylamines is the upregulation of anti-apoptotic proteins.

Studies have shown that propargylamine treatment can markedly reverse the downregulation of Bcl-2 caused by apoptotic stimuli like long-term serum withdrawal. nih.gov In SH-SY5Y cells, propargylamine was found to elevate the gene expression levels of Bcl-2. nih.gov This is a crucial part of its neurorescue activity, as increased Bcl-2 levels help to stabilize the mitochondrial membrane, preventing the release of apoptotic factors. google.comresearchgate.net The induction of Bcl-2 expression is considered a key element in the pro-survival effects of propargylamines. researchgate.netniph.go.jp

| Compound/Analog | Model | Effect | Reference |

|---|---|---|---|

| Propargylamine | Serum-deprived SH-SY5Y cells | Elevated gene expression of Bcl-2 and reversed its downregulation. | nih.gov |

| Rasagiline | SH-SY5Y cells | Increased the expression of Bcl-2. | google.com |

| Aliphatic Propargylamines | Neurotoxin models | Upregulation of anti-apoptotic Bcl-2 family proteins. | researchgate.net |

Antioxidant and Reactive Oxygen/Nitrogen Species (ROS/RNS) Scavenging Activity

In addition to their anti-apoptotic roles, this compound and its analogs possess significant antioxidant properties. They can directly neutralize harmful reactive species and also bolster the cell's own antioxidant defense systems.

Peroxynitrite (ONOO-) Scavenging Mechanisms

Peroxynitrite (ONOO−) is a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide. It can damage a wide array of biomolecules, including proteins, lipids, and DNA, contributing to neuronal death in neurodegenerative conditions.

The propargylamine structure has been identified as a key feature for the direct scavenging of peroxynitrite. researchgate.net While specific data for this compound is limited, studies on other propargylamine derivatives have demonstrated this capacity. For example, 1-phenylpropargylamine was shown to inhibit peroxynitrite-induced oxidation in a concentration-dependent manner. oup.com Although some studies suggest that the primary neuroprotective action of certain propargylamines like rasagiline is not through direct peroxynitrite scavenging but rather through preventing mitochondrial collapse, the chemical structure of the propargylamine moiety itself confers direct antioxidant potential. researchgate.netresearchgate.net The scavenging activity is attributed to the aminopropargyl moiety and the availability of the nitrogen electron pair. researchgate.netoup.com

Modulation of Endogenous Antioxidant Enzyme Systems

A key antioxidant strategy of propargylamines is the enhancement of the body's own defense mechanisms against oxidative stress. nih.gov This involves increasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.govnews-medical.net SOD converts the superoxide radical to hydrogen peroxide, which is then detoxified into water and oxygen by catalase. news-medical.netglisodin.org

| Compound/Analog | Enzyme System | Observed Effect | Reference |

|---|---|---|---|

| (R)-N-(2-heptyl)-N-methylpropylamine (R-2HMP) | Superoxide Dismutase (SOD) & Catalase (CAT) | Increases enzyme activities in brain dopaminergic regions. | researchgate.netnih.gov |

| Rasagiline | Superoxide Dismutase (SOD) & Catalase (CAT) | Increases enzyme activities in brain and extra-brain tissues. | nih.gov |

| (-)-Deprenyl | Superoxide Dismutase (SOD) & Catalase (CAT) | Effectively increases antioxidant enzyme activities. | nih.govnih.gov |

Modulation of Neurotrophic Factor Release and Signaling Pathways

Propargylamine derivatives, including this compound, have demonstrated the ability to modulate the release of neurotrophic factors and activate key signaling pathways, contributing to their neuroprotective effects.

Soluble Amyloid Precursor Protein (sAPPα) Secretion

This compound and its analogs play a significant role in promoting the secretion of the soluble, non-amyloidogenic form of amyloid precursor protein (sAPPα). nih.govgoogle.com This is a crucial aspect of their neuroprotective mechanism, as sAPPα has been shown to have neurotrophic and neuroprotective properties. Studies have demonstrated that propargylamine itself, as well as its derivatives like rasagiline, can significantly increase the secretion of sAPPα from neuronal cells. nih.govgoogle.com This effect is dose-dependent and is mediated through the activation of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP. nih.gov The stimulation of sAPPα release is linked to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.govgoogle.com

For instance, in SH-SY5Y neuroblastoma and PC12 cells, rasagiline was found to increase sAPPα secretion approximately threefold. nih.gov This effect was blocked by inhibitors of metalloproteases, PKC, and MAPK, confirming the involvement of these pathways. nih.gov Importantly, the propargyl moiety is crucial for this activity, as propargylamine alone can induce sAPPα secretion with a potency similar to its more complex derivatives. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a central mechanism through which this compound and its analogs exert their neuroprotective effects. nih.govresearchgate.netresearchgate.net The MAPK signaling cascade is involved in regulating a variety of cellular processes, including cell proliferation, differentiation, and survival. Research has shown that propargylamine and its derivatives, such as rasagiline, can dose-dependently increase the phosphorylation of p44 and p42 MAPK (also known as ERK1 and ERK2). nih.gov This activation of the MAPK pathway is linked to the neuroprotective and anti-apoptotic functions of these compounds. researchgate.netresearchgate.net

The activation of MAPK by propargylamines is not dependent on monoamine oxidase (MAO) inhibition, as demonstrated by studies using the S-isomer of rasagiline, TVP1022, which is not an MAO inhibitor but still activates the MAPK pathway. nih.gov The propargyl group itself is the key structural feature responsible for this effect. nih.govresearchgate.net The activation of the MAPK pathway by these compounds contributes to the processing of amyloid precursor protein (APP) towards the non-amyloidogenic sAPPα. nih.govresearchgate.net Furthermore, this pathway is also implicated in the cytoprotective effects of propargylamine derivatives in cardiac cells. researchgate.net

Inhibition of Alpha-Synuclein Oligomerization and Aggregation

Propargylamine derivatives have been shown to interfere with the pathological aggregation of alpha-synuclein, a key process in the development of synucleinopathies like Parkinson's disease. dntb.gov.uaresearchgate.net These compounds can prevent the formation of toxic oligomers and fibrils of α-synuclein. dntb.gov.uaresearchgate.net The accumulation of aggregated α-synuclein is a hallmark of neurodegenerative disorders, and its inhibition represents a significant therapeutic strategy. dntb.gov.ua Rasagiline and selegiline (B1681611), both containing the propargylamine moiety, have been shown to prevent the fibrillization of α-synuclein. researchgate.net This action is independent of their MAO-inhibitory activity, highlighting the direct role of the propargylamine structure in this neuroprotective mechanism. dntb.gov.ua

Anticancer Mechanisms

Propargylamines have emerged as a class of compounds with potential anticancer activities. researchgate.netwisdomlib.orgechemcom.com Their mechanisms of action are diverse and involve targeting various pathways implicated in cancer progression. One of the key mechanisms is the inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic regulator that plays a role in cancer development. Propargylamine-containing compounds have demonstrated the ability to induce histone hypermethylation in breast cancer cells, suggesting their potential as epigenetic-modifying agents in cancer therapy.

Furthermore, propargylamine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netechemcom.comnih.gov For example, a series of propargylamine mycophenolate analogues exhibited selective cytotoxicity towards neuroblastoma (SH-SY5Y) cancer cells while being less toxic to normal cells. nih.gov Molecular docking studies have suggested that these compounds can bind to key proteins involved in cancer therapy, such as CDK9, EGFR, and VEGFR-2. nih.gov The versatility of the propargylamine structure allows for its incorporation into various molecular scaffolds to develop new anticancer agents. researchgate.net Some propargylamine derivatives have also shown promise in overcoming drug resistance and enhancing the efficacy of existing anticancer drugs.

Metal Chelation Activity

Propargylamine derivatives have been incorporated into multifunctional ligands designed to chelate metal ions, which are implicated in the pathogenesis of neurodegenerative diseases. nih.govnih.govtandfonline.comzenodo.orgnih.govnih.gov The accumulation of metal ions like iron, copper, and zinc in the brain can contribute to oxidative stress and the aggregation of proteins such as amyloid-β and tau. tandfonline.compan.olsztyn.pl By chelating these metal ions, propargylamine-containing compounds can help to mitigate their toxic effects.

Novel multifunctional drugs, such as M30 and HLA-20, combine the neuroprotective propargylamine moiety with an iron-chelating 8-hydroxyquinoline (B1678124) scaffold. nih.govnih.govtandfonline.comnih.gov These compounds have demonstrated the ability to chelate excess iron, thereby preventing the generation of reactive oxygen species through the Fenton reaction. nih.govtandfonline.com In addition to iron, some propargylamine hybrids have been designed to chelate other metal ions like copper and zinc. zenodo.org The metal-chelating activity of these compounds, combined with their other pharmacological properties, makes them promising candidates for the development of multi-target therapies for neurodegenerative disorders. nih.govzenodo.orgnih.gov

Structure Activity Relationship Sar Studies of N 4 Heptyl Propargylamine and Its Analogs

Role of the Propargyl Moiety in Biological Activity

The propargylamine (B41283) functional group is a cornerstone of the biological activity observed in this class of compounds, particularly in their function as monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net This moiety is often described as the "warhead" responsible for the mechanism-based irreversible inhibition of MAO enzymes. researchgate.net The widely accepted mechanism involves the propargyl group forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inactivation. nih.govacs.org

Research into structural modifications confirms the indispensable nature of the propargyl group. Studies on a series of alkyl N-methyl-propargylamine derivatives demonstrated that altering this moiety leads to a complete loss of inhibitory function. nih.gov For instance, replacing the propargyl group with moieties such as 3-butynyl, N-cyanomethyl, or allyl groups resulted in the abolishment of MAO inhibitory activity. nih.gov This highlights that the specific electronic and steric properties of the terminal alkyne are essential for the chemical reaction that inactivates the enzyme. The propargylamine core is a feature in several well-established MAO inhibitors, including selegiline (B1681611) and rasagiline (B1678815), underscoring its pivotal role in conferring inhibitory capacity. nih.govresearchgate.net

| Original Moiety | Modified Moiety | Effect on MAO Inhibitory Activity | Reference |

|---|---|---|---|

| Propargyl | 3-Butynyl | Activity abolished | nih.gov |

| Propargyl | N-Cyanomethyl | Activity abolished | nih.gov |

| Propargyl | Allyl | Activity abolished | nih.gov |

Influence of Alkyl Chain Substitutions (e.g., Heptyl Branching and Length)

The nature of the alkyl chain attached to the nitrogen atom significantly modulates the potency and selectivity of propargylamine-based inhibitors. The potency of these inhibitors is directly related to the carbon chain length of the alkyl group. nih.gov For aliphatic N-propargylamines, compounds with specific chain lengths, such as N-methyl-N-(2-pentyl)propargylamine and N-methyl-N-(2-hexyl)propargylamine, have been identified as highly potent and selective irreversible MAO-B inhibitors.

Branching and substitution on the alkyl chain also play a critical role. For example, a single methyl group substitution on the alpha carbon of the alkyl chain was found to confer more potent MAO inhibitory activity compared to analogs with two hydrogen atoms or two methyl groups at the same position. nih.gov However, other branching patterns may have different effects; N-methyl-N-(3-pentyl)propargylamine was observed to be slightly less selective in its inhibition of MAO-B. nih.gov Furthermore, the introduction of polar functional groups on the terminal carbon of the alkyl chain, such as hydroxyl, carboxyl, or carboethoxyl groups, drastically reduces the inhibitory activity, suggesting that a hydrophobic character in this region is favorable for potent inhibition. nih.gov

Impact of Nitrogen Substitution Patterns (e.g., Secondary vs. Tertiary Amines, Quaternization)

The substitution pattern on the nitrogen atom is a critical determinant of both the potency and the selectivity of propargylamine inhibitors. Structure-activity relationship studies using N-2-butyl-N-methylpropargylamine as a model compound showed that the N-methyl group is essential for its activity. nih.gov When this methyl group was replaced by a hydrogen atom (creating a secondary amine), an ethyl group, or another propargyl group, the MAO inhibitory activity was completely lost. nih.gov This suggests a strict requirement for a tertiary amine with a small N-alkyl substituent for optimal activity in this class of compounds.

A particularly striking finding is the effect of quaternization on enzyme selectivity. When N-substituted propargylamines like deprenyl (B1670267) and its analogs are converted to their corresponding quaternary ammonium (B1175870) salts—by adding an extra propargyl or methyl group to the nitrogen—a complete inversion of selectivity occurs. nih.gov The potent inhibition of MAO-B is drastically reduced, while the inhibition of MAO-A is substantially increased. nih.gov This dramatic shift suggests that the introduction of a permanent positive charge and increased bulk at the nitrogen atom fundamentally alters the interaction with the active sites of the two MAO isoforms.

| Base Compound Type | Modification | Resulting Amine | Effect on MAO Activity | Reference |

|---|---|---|---|---|

| Tertiary Amine (N-methyl) | Replace -CH₃ with -H | Secondary Amine | Activity abolished | nih.gov |

| Tertiary Amine (N-methyl) | Replace -CH₃ with -CH₂CH₃ | Tertiary Amine (N-ethyl) | Activity abolished | nih.gov |

| Tertiary Amine (N-methyl) | Replace -CH₃ with Propargyl | Tertiary Amine (N,N-dipropargyl) | Activity abolished | nih.gov |

| Tertiary Amine (MAO-B selective) | Add -CH₃ or Propargyl | Quaternary Ammonium Salt | MAO-B activity drastically reduced; MAO-A activity substantially increased (Inversion of selectivity) | nih.gov |

Stereochemical Considerations and Enantioselectivity in Pharmacological Action

Stereochemistry is a crucial factor in the pharmacological action of many enzyme inhibitors, and propargylamine derivatives are no exception. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the chiral environment of an enzyme's active site, influencing both binding affinity and reactivity. While specific enantioselectivity data for N-(4-Heptyl)propargylamine is not detailed in the provided sources, the principle is well-established for this class of compounds.

The clinical relevance of stereochemistry is exemplified by selegiline (l-deprenyl), which is the R-(-)-enantiomer of N-methyl-N-(1-phenylprop-2-yl)prop-2-yn-1-amine. It is a potent and selective irreversible inhibitor of MAO-B. frontiersin.org Its enantiomer, the S-(+)-isomer, exhibits different pharmacological properties. The development of synthetic methods that allow for high diastereo- and enantioselectivity is critical for producing therapeutically active propargylamines. nih.gov The ability to synthesize specific stereoisomers is vital for investigating their distinct biological activities and for developing drugs with improved efficacy and selectivity.

Molecular Features Governing Enzyme Selectivity (e.g., MAO-A vs. MAO-B)

The selectivity of propargylamine derivatives for MAO-A versus MAO-B is governed by the distinct structural and chemical differences between the active sites of the two enzyme isoforms. Although the two forms share over 70% sequence homogeneity, their active sites have different shapes, volumes, and amino acid compositions. frontiersin.orgrsc.org

The active site of human MAO-B is characterized by a bipartite, hydrophobic cavity with a narrow entrance, totaling approximately 400 ų. In contrast, the MAO-A active site consists of a single, larger cavity of about 700 ų and has a more hydrophilic character at its entrance. nih.gov This difference in topology is a key determinant of inhibitor selectivity. For many propargylamine analogs, the more constrained and hydrophobic nature of the MAO-B active site favors the binding of inhibitors with specific alkyl or aryl substituents that fit snugly into this pocket.

The dramatic inversion of selectivity observed upon quaternization of propargylamine inhibitors is thought to be related to these structural differences. It has been proposed that a hydrophilic and electrophilic region exists in the MAO-A active site that is not present in MAO-B. nih.gov The positive charge of the quaternary ammonium salt may interact favorably with this region in MAO-A, leading to enhanced inhibition, while its increased bulk and charge may be sterically and electrostatically disfavored in the more restrictive MAO-B active site.

| Feature | MAO-A | MAO-B | Reference |

|---|---|---|---|

| Active Site Structure | Single, large cavity | Bipartite cavity with a narrow entrance | nih.gov |

| Approximate Volume | ~700 ų | ~400 ų | nih.gov |

| Key Characteristic | More hydrophilic entrance; contains a proposed hydrophilic/electrophilic region | More hydrophobic and sterically constrained | nih.gov |

| Preferred Substrates | Serotonin, Noradrenaline | Benzylamine, Phenylethylamine | frontiersin.org |

| Selective Propargylamine Inhibitor | Clorgyline | Selegiline, Rasagiline | nih.govfrontiersin.org |

Computational and Theoretical Investigations of N 4 Heptyl Propargylamine and Propargylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intricacies of molecular systems, providing insights that complement experimental findings. In the context of N-(4-heptyl)propargylamine and related propargylamine (B41283) structures, these computational methods have been instrumental in characterizing their electronic properties, elucidating reaction mechanisms, and exploring their interactions in catalytic processes.

Quantum chemical calculations have been employed to detail the electronic structure of propargylamine and its derivatives. nih.govaanda.org For instance, studies on propargylamine have utilized computational methods to investigate its molecular structure and dipole moment. aanda.org The trans-conformer of propargylamine is identified as the most stable form. aanda.org It is described as a near-prolate asymmetric-top molecule with C_s symmetry. aanda.org

Computational studies, often using Density Functional Theory (DFT), provide a deeper understanding of the electronic landscape of these molecules. aanda.org For example, the electronic structure of the covalent adduct between the multi-target propargylamine inhibitor ASS234 and monoamine oxidase-A (MAO-A) was elucidated with the support of quantum chemical calculations. nih.govfrontiersin.org These calculations helped to detail the positions of hydrogen atoms and the saturation degree of the aliphatic linker in the adduct. nih.gov The findings revealed a cyanine (B1664457) structure linking the inhibitor to the flavin adenine (B156593) dinucleotide (FAD) in MAO-A. nih.govfrontiersin.org The partial double bond character of this cyanine chain results in four interconverting geometric isomers of the adduct. nih.gov

The table below summarizes key computed properties for propargylamine, providing a glimpse into its fundamental electronic and structural characteristics.

| Property | Value/Description | Source |

| Molecular Formula | C3H5N | aanda.org |

| Most Stable Conformer | Trans | aanda.org |

| Symmetry | C_s | aanda.org |

| Molecular Type | Near-prolate asymmetric-top | aanda.org |

This table presents computationally derived data for the propargylamine molecule.

Computational modeling is a critical tool for mapping out the intricate pathways of chemical reactions involving propargylamine systems. nih.govdiva-portal.org DFT studies have been particularly valuable in proposing mechanisms for multicomponent reactions that synthesize propargylamines. diva-portal.org For example, the mechanism of a manganese-catalyzed three-component reaction for synthesizing propargylamines was investigated using DFT, proposing a pathway involving manganese phenylacetylide species. diva-portal.org Similarly, the mechanism of a gold-catalyzed imine-propargylamine cascade sequence to produce pyrazines has been explored through computational studies, providing insights that complement experimental data from deuterium (B1214612) labeling. nih.gov

In the context of enzyme inhibition, computational modeling has been essential in understanding the inactivation of monoamine oxidase (MAO) by propargylamine inhibitors. nih.govfrontiersin.org Supported by quantum chemical calculations, a general mechanism for MAO inactivation by these drugs has been proposed. nih.govfrontiersin.org These models can define the interconversions that lead to observed isomerism in the enzyme-inhibitor adduct. nih.gov For the adduct of ASS234 with MAO-A, calculations of the cyanine internal rotations were performed on a truncated model to understand the observed cis-trans isomerism. nih.govfrontiersin.org

The following table outlines different reaction types involving propargylamines that have been investigated using computational methods.

| Reaction Type | Catalyst/Conditions | Computational Method | Key Findings | Source |

| A³-Coupling | Dinuclear silver-bis(N-heterocyclic carbene) complexes | DFT/B3LYP | Geometry optimization and calculation of harmonic vibration frequencies. | tandfonline.com |

| Imine-Propargylamine Cascade | Gold-catalyzed | Computational Studies | Elucidation of the reaction mechanism leading to pyrazines. | nih.gov |

| Carboxylative Cyclization | N-heterocyclic carbene complexes of Au(I) | DFT | Supported the formation of a key intermediate and a rapid carbonylation/decarbonylation reaction. | osti.gov |

| Pauson-Khand Reaction | Cobalt and titanium catalysts | Experimental and Computational Study | Investigated the reaction of unprotected propargylamines with dicobalt carbonyl complexes. | kcl.ac.uk |

This interactive table details various computationally studied reactions involving propargylamines.

The interaction between metal catalysts and propargylamine-based ligands is a key area of investigation, with computational methods offering a molecular-level view of these interactions. tandfonline.comeuropa.eu DFT calculations are frequently used to study the bonding in metal complexes. europa.eueuropa.eu For dinuclear silver-bis(N-heterocyclic carbene) complexes used in A³-coupling reactions for propargylamine synthesis, DFT at the B3LYP level was used for geometry optimization and to compute theoretical harmonic vibration frequencies. tandfonline.com

The nature of the chemical bond in group 11 metal complexes with N-heterocyclic carbenes has been investigated using an energy decomposition analysis at the BP86 level of theory. researchgate.net These studies reveal that the metal-carbene bonds are predominantly electrostatic, with minor covalent contributions, primarily from σ-bonding. researchgate.net

Computational studies have also shed light on the catalytic cycle of reactions like the A³-coupling. For a gold-catalyzed propargylamine formation, calculations at the M06-L/def2TZVP level have been used to map the complete minimum-energy reaction pathway, highlighting the role of Au···H−X interactions. researchgate.net

The table below presents examples of metal-ligand systems involving propargylamines or related structures that have been studied computationally.

| Metal | Ligand Type | Reaction | Computational Focus | Source |

| Silver (Ag) | Dinuclear bis(N-heterocyclic carbene) | A³-Coupling | Geometry optimization, harmonic vibration frequencies. | tandfonline.com |

| Gold (Au) | N-heterocyclic carbene | Carboxylative Cyclization | Investigation of reaction intermediates and energy barriers. | osti.gov |

| Rhodium (Rh) | N-heterocyclic carbene-pyridonato | Alkyne Dimerization | Characterization of complex isomers. | acs.org |

| First-Row Transition Metals (Mn, Fe, Co, Zn) | Pyridine(dipyrazole) with trialkylborane Lewis acids | Hydrazine Capture and Bond Scission | Examination of cooperative metal-ligand interactions and redox properties. | nih.gov |

This interactive table showcases computational investigations into metal-ligand interactions in catalysis.

In Silico Prediction of Biological Activities

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities and potential toxicities of chemical compounds, including this compound and other propargylamine derivatives. nih.govnih.gov These computational approaches allow for the screening of large numbers of molecules, helping to prioritize candidates for further experimental testing. cam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent in silico technique. researchgate.netdovepress.com 3D-QSAR studies have confirmed that the propargylamine moiety is essential for the monoamine oxidase (MAO) inhibiting activity of certain compounds. dovepress.com For a series of coumarin (B35378) derivatives, a QSAR model was developed and validated for the in silico screening of MAO-A inhibitors, correctly predicting the activity of 13 out of 15 tested compounds. acs.org

Furthermore, in silico prediction systems can be used to assess potential risks such as carcinogenicity. nih.gov For a series of chiral 1,2-amino alcohols and 1,2-diamines derived from N-propargylamines, an in silico analysis was conducted to detect such toxic effects before proceeding to preclinical studies. nih.gov These predictive models can also evaluate pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govmdpi.com

The table below provides an overview of the types of biological activities and properties of propargylamine-related compounds that have been predicted using in silico methods.

| Predicted Property | Compound Class | In Silico Method | Key Finding | Source |

| MAO-A/B Inhibition | Donepezil-pyridyl hybrids | 3D-QSAR | The propargylamine moiety has a significant positive influence on MAO-B inhibitory activity. | dovepress.com |

| MAO-A Inhibition | Coumarin derivatives | QSAR | The model correctly predicted the activity of 13 out of 15 compounds. | acs.org |

| Carcinogenicity/Toxicity | Chiral 1,2-amino alcohols and 1,2-diamines | Toxtree software | Analysis to detect potential toxic effects before preclinical studies. | nih.gov |

| Pharmacokinetics/Safety | 1-piperazine indole (B1671886) hybrids | ADMETlab 2.0, Molinspiration, MolPredictX | Evaluation of physicochemical, pharmacokinetic, and safety profiles. | nih.gov |

| Biological Activity Spectrum | Various | Molinspiration, MolPredictX | Prediction of kinase inhibitor, enzyme inhibitor, and GPCR ligand activity. | nih.gov |

This interactive table summarizes the application of in silico methods for predicting the biological activities of propargylamine derivatives.

Ligand-Target Interaction Modeling (e.g., Enzyme Active Site Interactions)

Molecular docking and other ligand-target interaction modeling techniques are crucial for visualizing and understanding how molecules like this compound bind to their biological targets, such as enzyme active sites. kcl.ac.ukresearchgate.net These computational methods can predict the binding poses of ligands and identify key interactions that contribute to their biological activity.

For example, molecular docking studies have been used to clarify the binding conformation and interaction modes of propargylamine-derived inhibitors with acetylcholinesterase (AChE). dntb.gov.ua In the design of galantamine derivatives with dual-site binding to AChE, docking was used to predict how an alkylamide spacer of optimal length could bridge the catalytic site and the peripheral anionic site (PAS). researchgate.net The experimental results confirmed that a heptylamide spacer was indeed optimal. researchgate.net

In the context of monoamine oxidase (MAO) inhibition, molecular modeling has been used to understand the selectivity of inhibitors for MAO-A versus MAO-B. dntb.gov.ua The initial reversible binding, which is influenced by hydrophobic interactions within the aromatic cage of the enzyme's active site, is a key determinant of selectivity. dntb.gov.ua For the covalent adduct of the propargylamine inhibitor ASS234 with MAO-A, modeling showed the cyanine chain bent toward the electron-rich pyrimidinedione ring of the FAD cofactor, highlighting the importance of intramolecular electrostatic interactions in the binding site. nih.govfrontiersin.org

The table below presents examples of ligand-target systems involving propargylamine derivatives that have been modeled to understand their interactions.

| Ligand | Target Enzyme | Modeling Technique | Key Insights | Source |

| Propargylamine-derived inhibitors | Acetylcholinesterase (AChE) | Molecular Docking | Clarified binding conformation and simultaneous interaction modes. | dntb.gov.ua |

| Galantamine derivatives with heptylamide spacer | Acetylcholinesterase (AChE) | Docking | Predicted dual-site binding, bridging the catalytic site and the peripheral anionic site (PAS). | researchgate.net |

| ASS234 (propargylamine inhibitor) | Monoamine Oxidase A (MAO-A) | Molecular Modeling | Showed the cyanine linker bent towards the FAD cofactor, indicating important electrostatic interactions. | nih.govfrontiersin.org |

| Phosphodiesterase 4 (PDE4) inhibitors | Phosphodiesterase 4B (PDE4B) | Molecular Docking, Molecular Dynamics | Confirmed the importance of including structural water molecules and considering the ligand's solvation free energy for accurate modeling. | nih.gov |

This interactive table details the use of molecular modeling to study the interactions between propargylamine-related ligands and their enzyme targets.

Advanced Research Directions and Emerging Applications for N 4 Heptyl Propargylamine Derivatives

Development of Multi-Target Directed Ligands (MTDLs) for Complex Pathologies

The multifactorial nature of complex diseases like Alzheimer's disease (AD) has spurred the development of Multi-Target Directed Ligands (MTDLs), a strategy aiming to modulate multiple pathological pathways simultaneously. nih.govresearchgate.netnih.govwiley.com Propargylamine (B41283) derivatives, including those related to N-(4-Heptyl)propargylamine, are central to this approach due to the propargylamine moiety's ability to act as an inhibitor of monoamine oxidases (MAO), particularly MAO-B. nih.govacs.orgacs.org

Researchers have successfully synthesized hybrid compounds that integrate the propargylamine pharmacophore with other functional groups to target various aspects of neurodegenerative diseases. nih.gov These MTDLs often exhibit a range of beneficial activities beyond MAO inhibition, including:

Inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase). nih.gov

Antioxidant properties and enhancement of iron-chelating activities to block metal-associated oxidative stress. nih.gov

Regulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic α-secretase pathway. nih.gov

Protection against tau hyperphosphorylation. nih.gov

Suppression of mitochondrial permeability transition pore opening. nih.gov

Prominent examples of propargylamine-derived MTDLs that have undergone significant investigation include ladostigil, M30, and ASS234. nih.gov The design of these molecules often involves linking the propargylamine core to other pharmacophores, such as those from coumarin (B35378) or thiazole (B1198619) derivatives, to create synergistic effects. mdpi.commdpi.com For instance, coumarin-propargylamine hybrids have been designed to combine the MAO-B inhibitory properties of the propargylamine group with the iron-chelating ability of other moieties. mdpi.com

Role in Fundamental Research into Neurodegenerative Disease Pathogenesis

The propargylamine moiety is crucial for the neuroprotective activities observed in many of its derivatives. nih.gov Structure-activity relationship studies have consistently shown that this functional group is essential for the anti-apoptotic functions of compounds like rasagiline (B1678815) and its aliphatic analogues, including [N-(2-heptyl)-N-propargylamine]. stanford.edu This anti-apoptotic effect is linked to the stabilization of the mitochondrial membrane potential, a key event in the apoptotic cascade. stanford.edu

Derivatives of this compound serve as critical tools for investigating the molecular mechanisms underlying neurodegenerative diseases. The inhibition of MAO enzymes by these compounds is a key area of study. acs.orgchemrxiv.org MAO activation contributes to neurotoxicity through the production of reactive oxygen species (ROS) and can influence the processing of amyloid-β (Aβ) precursor protein. chemrxiv.org By using propargylamine-based inhibitors, researchers can probe the role of MAO in these pathological processes.

Furthermore, compounds containing the propargylamine group, such as rasagiline, have been shown to increase the secretion of the non-amyloidogenic soluble form of amyloid precursor protein (sAPPα) and enhance the phosphorylation of MAPK, suggesting a role in neuroprotective signaling pathways independent of MAO inhibition. nih.gov

Novel Synthetic Methodologies and Green Chemistry Approaches in Propargylamine Synthesis

The synthesis of propargylamines, including this compound and its derivatives, is an active area of research, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods. ajgreenchem.comrsc.orgrsc.orgnih.govajgreenchem.com

Traditional methods for synthesizing propargylamines often involve multi-step procedures. kcl.ac.uk However, modern approaches focus on multicomponent reactions (MCRs), which offer a more streamlined and atom-economical route to these valuable compounds. rsc.org The A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions are prominent examples of MCRs used for propargylamine synthesis. rsc.orgnih.govdntb.gov.ua

Recent advancements in this field include:

Catalyst Development: A wide range of catalysts have been explored for A³ and KA² coupling reactions, including those based on copper, gold, and other transition metals. rsc.orgnih.govrsc.orgmdpi.com The development of reusable and magnetically separable catalysts, such as Cu-Ni bimetallic nanoparticles, aligns with the principles of green chemistry. rsc.orgrsc.org

Green Solvents and Solvent-Free Conditions: To minimize the environmental impact, researchers are increasingly using water as a reaction medium or conducting syntheses under solvent-free conditions. ajgreenchem.comrsc.orgajgreenchem.com

Metal-Free Synthesis: The development of metal-free catalytic systems for propargylamine synthesis represents a significant step towards more sustainable chemical processes. rsc.org

Non-Conventional Energy Sources: The use of non-conventional methods, such as ultrasound irradiation, can enhance reaction rates and yields in propargylamine synthesis. researchgate.net

Applications in Organic Synthesis as Versatile Chemical Building Blocks

The propargylamine scaffold, as found in this compound, is a highly versatile building block in organic synthesis, primarily due to the reactivity of the alkyne and amine functionalities. kcl.ac.ukmdpi.com These compounds serve as key intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and natural products. tandfonline.comresearchgate.net

The unique chemical properties of propargylamines allow them to participate in various transformations, including:

Cyclization and Isomerization Reactions: Propargylamines can undergo cyclization and isomerization to form diverse heterocyclic structures like quinolines and 1-azadienes. mdpi.com

Click Chemistry: The terminal alkyne group in propargylamines is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the efficient synthesis of 1,2,3-triazoles. kcl.ac.uk

Synthesis of Complex Molecules: Propargylamines are used as starting materials for the synthesis of pyrroles, pyridines, thiazoles, and oxazoles, among other heterocyclic systems. kcl.ac.uk

The ability to readily convert propargylamines into more complex molecular architectures makes them indispensable tools for synthetic chemists in drug discovery and materials science. kcl.ac.uktandfonline.comresearchgate.net

Integration with Advanced Biophysical and Biochemical Techniques for Mechanistic Insights

To fully understand the mechanism of action of this compound derivatives, particularly their interactions with biological targets, researchers employ a range of advanced biophysical and biochemical techniques. These methods provide detailed insights at the molecular level.

Enzyme Inhibition Assays: Radio-enzymatic assays are commonly used to determine the inhibitory potency (IC₅₀ values) of propargylamine derivatives against enzymes like MAO-A and MAO-B. doi.org These assays typically use radiolabeled substrates to quantify enzyme activity.

Mass Spectrometry: Mass spectrometry is a powerful tool for studying the covalent modification of enzymes by irreversible inhibitors. For instance, it can be used to analyze the adduction of propargylamine-based inhibitors to the FAD cofactor of MAO. acs.org

Computational Modeling: Molecular docking and other computational techniques are employed to predict the binding modes of propargylamine derivatives within the active sites of their target enzymes. acs.orgirb.hr This helps in understanding structure-activity relationships and in the rational design of new inhibitors.

X-ray Crystallography: While challenging for covalent complexes, X-ray crystallography can provide high-resolution structural information on how these inhibitors bind to their protein targets, offering a detailed view of the molecular interactions.

Fluorescence-Based Probes: The development of fluorescent probes based on the propargylamine scaffold can be used to visualize and track the localization and activity of target enzymes within cells.

Through the integration of these sophisticated techniques, scientists can elucidate the precise mechanisms by which this compound derivatives exert their biological effects, paving the way for the development of more potent and selective therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for preparing N-(4-Heptyl)propargylamine, and how are they optimized for yield and purity?

The synthesis of propargylamines like this compound typically employs A³ coupling (aldehyde-alkyne-amine coupling) or alkynylation of imines . For example:

- A³ coupling uses aldehydes, terminal alkynes, and amines under metal catalysis (e.g., CuI, Pd(PPh₃)₂Cl₂) in solvents like DMSO at 60°C, achieving yields up to 72% .

- Imine alkynylation involves reacting preformed imines with alkynylating agents (e.g., alkynyl boronic esters) under mild conditions.

Optimization strategies : - Catalyst tuning : Pd-based catalysts improve regioselectivity for branched propargylamines .

- Solvent selection : Polar aprotic solvents (DMSO) enhance reaction rates .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via ¹H/¹³C NMR .

Q. How are propargylamines characterized structurally, and what analytical techniques are critical for verifying their identity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons adjacent to the amine and alkyne groups (δ 1.5–2.5 ppm for alkyl chains; δ 2.8–3.5 ppm for propargyl protons). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for this compound: m/z calculated 154.1592) .

- Infrared Spectroscopy (IR) : Alkyne C≡C stretches (~2100 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm functional groups .

Q. What are the primary biological or pharmacological applications of N-substituted propargylamines in academic research?

- Neuroprotection : Aliphatic propargylamines (e.g., N-methyl derivatives) act as irreversible MAO-B inhibitors , showing efficacy in Parkinson’s and Alzheimer’s disease models. Stereochemical R-configuration is critical for activity .

- Antiapoptotic agents : These compounds rescue neurons from oxidative stress by upregulating Bcl-2 and suppressing caspase-3 .

Advanced Research Questions

Q. How do reaction mechanisms differ between metal-catalyzed and metal-free A³ coupling for propargylamine synthesis?

- Metal-catalyzed (e.g., Cu, Pd) :

- Metal-free :

- Ortho-quinonoid intermediates from salicylaldehyde derivatives enable decarboxylative coupling with alkynyl carboxylic acids .

- Microwave-assisted reactions using nano-silica enhance nucleophilicity of alkynes, achieving 85% yields in 25 minutes .

Key contrast : Metal-free methods avoid catalyst toxicity but require precise control of H-bonding and solvent polarity .

Q. What strategies resolve contradictions in reported yields for propargylamine synthesis (e.g., 43% vs. 72% in Pd-catalyzed reactions)?

- Catalyst loading : Higher Pd(PPh₃)₂Cl₂ concentrations (10 mol%) improve electron-deficient aryl halide coupling .

- Additives : DABCO or dppf ligands stabilize Pd intermediates, reducing side reactions .

- Substrate compatibility : Bulky N-substituents (e.g., 4-heptyl) may sterically hinder imine formation, necessitating longer reaction times .

Q. How can computational modeling (e.g., DFT, 3D-QSAR) guide the design of propargylamine derivatives with enhanced MAO-B inhibition?

Q. What methodologies enable the functionalization of this compound via CO₂ cyclization, and what products are formed?

- Carboxylative cyclization : Reacting this compound with CO₂ under basic conditions (e.g., DABCO) yields α-alkylene cyclic carbamates .

- Mechanism :

Methodological Considerations

Q. How are reaction conditions optimized for scaling up propargylamine synthesis while maintaining reproducibility?

Q. What are the pitfalls in interpreting NMR data for propargylamines, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.